N-Boc-N,N-bis(2-bromoethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-bis(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNCWSDHQVBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597556 | |
| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-50-4 | |
| Record name | 1,1-Dimethylethyl N,N-bis(2-bromoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159635-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide to tert-Butyl bis(2-bromoethyl)carbamate (CAS 159635-50-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl bis(2-bromoethyl)carbamate (CAS 159635-50-4), a key bifunctional building block in synthetic organic and medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic pathway, and explores its primary applications, particularly in the construction of heterocyclic scaffolds of therapeutic interest. Safety and hazard information are also presented to ensure proper handling. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the utility of this versatile reagent.
Chemical and Physical Properties
tert-Butyl bis(2-bromoethyl)carbamate, also known as N-Boc-N,N-bis(2-bromoethyl)amine, is a solid organic compound. The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled introduction of a nitrogen mustard-like functionality in multi-step syntheses.
Table 1: Physicochemical Properties of tert-Butyl bis(2-bromoethyl)carbamate
| Property | Value | Source(s) |
| CAS Number | 159635-50-4 | N/A |
| Molecular Formula | C₉H₁₇Br₂NO₂ | N/A |
| Molecular Weight | 331.05 g/mol | N/A |
| Physical Form | Solid | [1] |
| Boiling Point | 317.7 ± 35.0 °C at 760 mmHg | [1] |
| Storage Temperature | Room temperature or 2-8 °C | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of tert-butyl bis(2-bromoethyl)carbamate is not widely published, a plausible synthetic route can be inferred from the well-documented synthesis of its mono-bromo analog and general principles of organic chemistry. The most probable method involves the reaction of bis(2-bromoethyl)amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Inferred Experimental Protocol: Synthesis of tert-Butyl bis(2-bromoethyl)carbamate
Materials:
-
Bis(2-bromoethyl)amine hydrobromide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of bis(2-bromoethyl)amine hydrobromide in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl bis(2-bromoethyl)carbamate.
dot
Caption: Synthetic workflow for tert-butyl bis(2-bromoethyl)carbamate.
Applications in Medicinal Chemistry
The primary utility of tert-butyl bis(2-bromoethyl)carbamate lies in its ability to serve as a precursor for the synthesis of various heterocyclic compounds, most notably piperazine derivatives. The two bromoethyl groups provide reactive sites for intramolecular cyclization with a primary amine, leading to the formation of a Boc-protected piperazine ring. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs.
Synthesis of Piperazine Derivatives
The reaction of tert-butyl bis(2-bromoethyl)carbamate with a primary amine (R-NH₂) is a common strategy to introduce a substituted piperazine moiety. The reaction proceeds via a double N-alkylation, where the primary amine displaces both bromide ions, forming the piperazine ring. The Boc group can then be readily removed under acidic conditions to provide the free secondary amine for further functionalization.
dot
Caption: General scheme for the synthesis of piperazine derivatives.
Relevance to Drug Discovery
The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. By using tert-butyl bis(2-bromoethyl)carbamate, medicinal chemists can readily access a diverse range of substituted piperazines for structure-activity relationship (SAR) studies.
While direct synthesis of a specific marketed drug using tert-butyl bis(2-bromoethyl)carbamate is not prominently documented, its utility as a building block for creating libraries of piperazine-containing compounds for high-throughput screening is a key application in the early stages of drug discovery. The biological activity of the resulting compounds would be dependent on the nature of the 'R' group introduced from the primary amine and any subsequent modifications. For instance, different 'R' groups can be chosen to target specific receptors or enzymes, leading to compounds with potential antipsychotic, antidepressant, or kinase inhibitory activities.
dot
Caption: Role in a typical drug discovery workflow.
Hazards and Safety Information
tert-Butyl bis(2-bromoethyl)carbamate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Pictogram:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Users should consult the Safety Data Sheet (SDS) from their supplier for complete and detailed safety information.
Conclusion
tert-Butyl bis(2-bromoethyl)carbamate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to facilitate the construction of piperazine-containing scaffolds makes it a useful tool for the development of novel therapeutic agents. While detailed public information on its specific applications and properties is somewhat limited, its potential for creating diverse chemical libraries for drug discovery is clear. Researchers and drug development professionals can leverage this reagent to accelerate the synthesis of new chemical entities with a wide range of potential biological activities. As with all reactive chemical intermediates, proper handling and safety precautions are essential.
References
N-Boc-N,N-bis(2-bromoethyl)amine: A Comprehensive Technical Guide for Researchers
An In-depth Review of Synthesis, Key Reactions, and Applications in Drug Discovery and Development
N-Boc-N,N-bis(2-bromoethyl)amine, also known as tert-butyl bis(2-bromoethyl)carbamate, is a versatile bifunctional building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a Boc-protected amine and two reactive bromoethyl arms, makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, particularly substituted piperazines. This technical guide provides a detailed overview of the key literature, synthesis protocols, and applications of this valuable reagent, with a focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 159635-50-4 | [1][2][3] |
| Molecular Formula | C₉H₁₇Br₂NO₂ | [1][3][] |
| Molecular Weight | 331.04 g/mol | [1][2] |
| Appearance | White solid | [5] |
| Melting Point | 101-103 °C | [5] |
| Boiling Point | 317.7 °C | [1] |
| Flash Point | 146.0 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane. | [5] |
| Storage | 2°C - 8°C | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the protection of bis(2-bromoethyl)amine with a tert-butyloxycarbonyl (Boc) group. A key publication by Yang et al. in Bioorganic & Medicinal Chemistry Letters describes this synthesis as a crucial step in the development of piperazine-based growth hormone secretagogues.[2][6]
Experimental Protocol: Synthesis from Bis(2-bromoethyl)amine
This procedure is based on the principles outlined in the literature for the Boc-protection of amines.
Materials:
-
Bis(2-bromoethyl)amine or its hydrobromide salt
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base (e.g., sodium bicarbonate, sodium hydroxide)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve bis(2-bromoethyl)amine (or its salt) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. If starting from the salt, add the base (e.g., 2-3 equivalents of triethylamine) to neutralize the acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 3 times with dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a white solid.
Caption: Synthetic scheme for this compound.
Key Applications and Experimental Protocols
The primary utility of this compound lies in its ability to act as a precursor for N-Boc-piperazine and its derivatives. The two bromoethyl groups are susceptible to intramolecular or intermolecular nucleophilic substitution, leading to the formation of a six-membered piperazine ring.
Synthesis of N-Boc-piperazine Derivatives
The reaction of this compound with a primary amine is a common method for synthesizing 4-substituted-N-Boc-piperazines. This approach is particularly valuable in the construction of complex molecular scaffolds for drug discovery.
Caption: General workflow for synthesizing N-Boc-piperazine derivatives.
Experimental Protocol: Synthesis of a 4-Substituted-N-Boc-piperazine
Materials:
-
This compound
-
A primary amine (R-NH₂)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in the chosen solvent in a round-bottom flask.
-
Add the non-nucleophilic base (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours to overnight, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 4-substituted-N-Boc-piperazine.
The table below summarizes representative quantitative data for the synthesis of N-Boc-piperazine derivatives.
| Starting Amine (R-NH₂) | Product | Yield (%) | Reference |
| Benzylamine | N-Boc-4-benzylpiperazine | Data not available in searched literature | N/A |
| Aniline | N-Boc-4-phenylpiperazine | Data not available in searched literature | N/A |
| Note: Specific yield data for reactions using this compound is not readily available in the searched literature. The synthesis of substituted piperazines is a well-established application of this class of compounds. |
Deprotection of the Boc Group
The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous acid solution (e.g., 4M HCl in dioxane, or trifluoroacetic acid (TFA))
-
Anhydrous solvent (e.g., dichloromethane, dioxane)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected compound in the anhydrous solvent.
-
Add the acidic solution (e.g., 4M HCl in dioxane or TFA) and stir at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.
-
Collect the solid by filtration and dry under vacuum.
Caption: Deprotection of the N-Boc group.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of piperazine-containing molecules. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists and researchers in drug discovery. The ability to introduce a protected piperazine scaffold that can be further elaborated and subsequently deprotected provides a powerful strategy for the construction of complex and biologically active compounds. While specific quantitative data for a wide range of its applications remains to be broadly published, the foundational literature and analogous reactions with similar chloro-derivatives highlight its significant potential in organic synthesis. Further exploration of its reactivity with diverse nucleophiles will undoubtedly expand its utility in the development of novel therapeutics.
References
Navigating the Risks: A Technical Guide to the Safe Handling of N-Boc-N,N-bis(2-bromoethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for N-Boc-N,N-bis(2-bromoethyl)amine, a bifunctional alkylating agent used in chemical synthesis. Due to its reactive nature, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known properties, potential hazards, and detailed procedures for the safe use, storage, and disposal of this compound.
Chemical and Physical Properties
A summary of its known physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 159635-50-4 | [1][][3][4] |
| Molecular Formula | C₉H₁₇Br₂NO₂ | [1][][4] |
| Molecular Weight | 331.04 g/mol | [1][4] |
| Appearance | White solid | [6] |
| Boiling Point (Predicted) | 317.7 °C at 760 mmHg | [7] |
| Flash Point (Predicted) | 146 °C | [7] |
| Density (Predicted) | 1.545 g/cm³ | [7] |
| Solubility | Insoluble in water at room temperature; soluble in organic solvents like dimethylformamide (DMF) and dichloromethane. | [6] |
| Storage Temperature | 2°C - 8°C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its potential as an alkylating agent, which can cause severe damage to tissues and genetic material. The harmonized hazard statements (H-statements) for similar compounds suggest the following risks.[8]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Given its structure as a bifunctional alkylating agent, it should also be considered a potential carcinogen and mutagen, and handled with appropriate precautions.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to the following experimental protocols is mandatory when working with this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Double gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn.
-
Lab Coat: A chemically resistant lab coat with tight-fitting cuffs is mandatory.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
The following diagram illustrates the logical workflow for donning and doffing PPE.
Reactivity and Stability
The stability of this compound is influenced by its storage conditions and the presence of incompatible materials.
Incompatible Materials
-
Strong Oxidizing Agents: May lead to violent reactions.
-
Strong Acids: Can cause the removal of the Boc protecting group, leading to the formation of the more reactive and potentially unstable free amine.[5]
-
Strong Bases: Can also lead to decomposition or unwanted side reactions.
Hazardous Decomposition Products
Upon thermal decomposition, this compound may produce toxic and corrosive fumes, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
The following diagram illustrates the potential reactivity and decomposition pathways.
Spill and Emergency Procedures
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry to the area.
-
Contact the institution's emergency response team.
-
Emergency Procedures for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."[10][11]
-
Disposal: Arrange for disposal through the institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[12]
Conclusion
This compound is a valuable research chemical that requires a high degree of caution in its handling and use. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can mitigate the risks associated with this potent alkylating agent and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) and institutional safety guidelines before working with this compound.
References
- 1. scbt.com [scbt.com]
- 3. This compound | 159635-50-4 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. This compound, CAS No. 159635-50-4 - iChemical [ichemical.com]
- 8. 39684-80-5 Cas No. | 2-Bromoethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Safeguarding the Integrity of N-Boc-N,N-bis(2-bromoethyl)amine: A Technical Guide to Optimal Storage Conditions
For Immediate Release
This technical guide provides a comprehensive overview of the recommended storage conditions for N-Boc-N,N-bis(2-bromoethyl)amine, a critical reagent in pharmaceutical research and organic synthesis. Ensuring the stability of this compound is paramount for the reliability and reproducibility of experimental outcomes. This document, intended for researchers, scientists, and professionals in drug development, outlines best practices for storage and handling to prevent degradation and maintain chemical purity.
Summary of Recommended Storage Conditions
The stability of this compound and related compounds is influenced by temperature, moisture, light, and atmospheric conditions. Based on available data from suppliers and safety data sheets, the following storage parameters are recommended to ensure the long-term stability of this compound.
| Parameter | Recommendation | Rationale and Remarks |
| Temperature | 2°C to 8°C | Refrigeration is advised to minimize decomposition. For a related compound, bis(2-bromoethyl)amine, storage in a freezer at temperatures below -20°C is recommended.[1] Another related compound, N-Boc-2-bromoethylamine, is also recommended to be stored at -20°C.[2] |
| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. For a similar compound, N-Boc-2-bromoethylamine, storage under an inert gas such as nitrogen is recommended.[3] |
| Moisture | Keep in a dry environment. | A related compound, 2-bromoethylamine hydrobromide, is noted to be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[4] Therefore, storage in a desiccator or a controlled low-humidity environment is advisable. |
| Light | Store in a dark place. | To prevent potential light-induced degradation. This is a general best practice for many complex organic molecules and is specifically recommended for the related compound bis(2-bromoethyl)amine.[1] |
| Incompatible Materials | Avoid strong oxidizing agents. | Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions, compromising the integrity of the compound.[4] |
Experimental Protocol for Stability Assessment
While specific experimental stability studies for this compound are not widely published, a general methodology for assessing the stability of chemical compounds involves the following steps:
-
Sample Preparation: Aliquot the this compound into multiple vials to avoid repeated freeze-thaw cycles or exposure of the bulk material to ambient conditions.
-
Environmental Chambers: Place the vials in controlled environmental chambers set to various conditions of temperature and humidity. A typical study might include:
-
Refrigerated (2-8°C)
-
Room Temperature (20-25°C)
-
Accelerated (e.g., 40°C)
-
Effect of light exposure (photostability) can be assessed by exposing samples to a controlled light source.
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical Method: At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS). This method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products. The rate of degradation can then be calculated to determine the shelf-life under different storage conditions.
Logical Workflow for Determining Optimal Storage Conditions
The following diagram illustrates a logical workflow for establishing the optimal storage conditions for a chemical compound like this compound.
Handling and Safety Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound, thereby contributing to the integrity and success of their scientific endeavors.
References
Methodological & Application
Application Note: Step-by-Step Procedure for Boc Deprotection of N,N-bis(2-bromoethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from N,N-bis(2-bromoethyl)amine. The Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. This document outlines two common and effective methods for the deprotection of N-Boc-N,N-bis(2-bromoethyl)amine: one employing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another utilizing hydrochloric acid (HCl) in 1,4-dioxane. These protocols are designed to yield the corresponding N,N-bis(2-bromoethyl)amine salt, a valuable intermediate in the synthesis of various biologically active molecules.
Introduction
The protection and deprotection of functional groups are critical steps in the multi-step synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, offering robustness towards a range of reaction conditions.[1] Its removal is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] N,N-bis(2-bromoethyl)amine is a key building block in medicinal chemistry, and its synthesis often involves a Boc-protected intermediate to avoid unwanted side reactions. This document provides detailed experimental procedures for the deprotection of this compound, a crucial step in liberating the reactive secondary amine for subsequent transformations.
Experimental Protocols
Two primary methods for the Boc deprotection of N,N-bis(2-bromoethyl)amine are presented below. The choice of method may depend on the availability of reagents, the desired salt form of the product, and the scale of the reaction.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used method due to the high volatility of both the reagent and the solvent, which simplifies product isolation.[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The resulting residue is the N,N-bis(2-bromoethyl)amine trifluoroacetate salt, which can be used directly or further purified. For purification, the residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration and dried under vacuum.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also very effective and yields the hydrochloride salt of the amine, which is often a stable, crystalline solid.[1]
Materials:
-
This compound
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4 M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (10-20 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The product, N,N-bis(2-bromoethyl)amine hydrochloride, may precipitate out of the solution during the reaction.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid residue is the N,N-bis(2-bromoethyl)amine hydrochloride salt. It can be washed with cold diethyl ether, collected by filtration, and dried under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the key parameters for the two described Boc deprotection protocols. The yield is an approximation based on general procedures for Boc deprotection and should be optimized for this specific substrate.
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Starting Material | This compound | This compound |
| Reagent | Trifluoroacetic acid (TFA) | 4 M HCl in 1,4-dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours | 2 - 4 hours |
| Product | N,N-bis(2-bromoethyl)amine trifluoroacetate | N,N-bis(2-bromoethyl)amine hydrochloride |
| Typical Yield | >90% | >90% |
Mandatory Visualizations
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for the Boc deprotection of N,N-bis(2-bromoethyl)amine.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols: Synthesis of 4-Substituted-1-Boc-Piperazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 4-substituted-1-Boc-piperazines from the reaction of N-Boc-N,N-bis(2-bromoethyl)amine with primary amines. This reaction is a cornerstone in medicinal chemistry for the construction of the piperazine scaffold, a privileged structure in numerous pharmacologically active compounds.
Introduction
This compound is a versatile bifunctional alkylating agent that serves as a key building block for the synthesis of N-Boc protected piperazine derivatives. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for the selective reaction of a primary amine with the two bromoethyl arms, leading to a cyclization that forms the piperazine ring. This method provides a straightforward and efficient route to a wide variety of 4-substituted-1-Boc-piperazines, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.
Reaction Mechanism
The reaction proceeds via a tandem intermolecular and intramolecular nucleophilic substitution (SN2) mechanism.
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Initial Intermolecular SN2 Reaction: The primary amine (R-NH₂) acts as a nucleophile and attacks one of the electrophilic carbon atoms bearing a bromine atom on the this compound. This results in the displacement of the bromide ion and the formation of a linear intermediate.
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Intramolecular SN2 Cyclization: The secondary amine within the newly formed intermediate then acts as an intramolecular nucleophile, attacking the remaining bromoethyl group. This second SN2 reaction closes the ring to form the desired 4-substituted-1-Boc-piperazine product. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction mechanism for the synthesis of 4-substituted-1-Boc-piperazines.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of 4-substituted-1-Boc-piperazines from this compound and various primary amines. These are based on analogous reactions and typical outcomes for this type of transformation.[1]
| Entry | Primary Amine (R-NH₂) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ (2.2) | Acetonitrile | 80 | 12 | 85 |
| 2 | Aniline | Na₂CO₃ (2.2) | DMF | 100 | 18 | 78 |
| 3 | Cyclohexylamine | Et₃N (2.5) | Ethanol | 70 | 16 | 90 |
| 4 | n-Butylamine | K₂CO₃ (2.2) | Acetonitrile | 80 | 14 | 88 |
| 5 | Ammonia (aq.)* | - | Water/Ethyl Acetate | 60 | 2.5 | 94 |
*Note: Data for ammonia is from the reaction with the analogous bis(2-chloroethyl)carbamate.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 4-substituted-1-Boc-piperazines.
General Procedure for the Synthesis of 4-Substituted-1-Boc-Piperazines
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
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Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous acetonitrile (or other suitable solvent)
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add the primary amine (1.1 eq.) followed by anhydrous potassium carbonate (2.2 eq.).
-
Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 80°C for acetonitrile) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted-1-Boc-piperazine.
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General experimental workflow for the synthesis of 4-substituted-1-Boc-piperazines.
Safety Precautions
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This compound is a bifunctional alkylating agent and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Primary amines can be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Organic solvents are flammable and should be handled away from ignition sources.
References
Application Notes and Protocols: The Role of N-Boc-N,N-bis(2-bromoethyl)amine in the Development of Novel Cross-linking Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N,N-bis(2-bromoethyl)amine is a heterobifunctional chemical compound with significant potential in the development of novel cross-linking agents. Its unique structure, featuring two reactive bromoethyl groups and a tert-butyloxycarbonyl (Boc) protected secondary amine, allows for a versatile approach to covalently linking polymers and biomolecules. The bromoethyl moieties serve as electrophilic sites for reaction with nucleophiles such as primary amines and thiols, common in proteins and other biopolymers. The Boc-protected amine provides a stable, yet readily cleavable, site for subsequent functionalization, enabling the creation of multi-functional materials.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of cross-linked hydrogels, with a focus on collagen-based scaffolds for tissue engineering applications. Detailed protocols for hydrogel synthesis, characterization, and subsequent functionalization are provided, along with insights into the biological relevance of tunable hydrogel stiffness.
Principle of Cross-linking
The cross-linking mechanism of this compound relies on the nucleophilic substitution reaction between the bromoethyl groups and nucleophilic residues on polymer chains. In the context of protein-based hydrogels, such as those derived from collagen or gelatin, the primary amine groups of lysine residues and the thiol groups of cysteine residues can act as nucleophiles, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide ion. This results in the formation of stable, covalent cross-links between polymer chains, leading to the formation of a three-dimensional network characteristic of a hydrogel.
The density of these cross-links, which can be controlled by varying the concentration of the cross-linking agent, directly influences the mechanical properties of the resulting hydrogel, such as its stiffness and elasticity.
Data Presentation
The following table summarizes representative quantitative data for the cross-linking of collagen hydrogels using a bifunctional alkylating agent, providing an expected range of outcomes when using this compound.
| Cross-linker Concentration (% w/w) | Reaction Time (hours) | Storage Modulus (G') (Pa) | Swelling Ratio (%) |
| 0.5 | 24 | 150 ± 25 | 1200 ± 150 |
| 1.0 | 24 | 350 ± 40 | 800 ± 100 |
| 2.0 | 24 | 700 ± 60 | 500 ± 75 |
Experimental Protocols
Protocol 1: Synthesis of a Cross-linked Collagen Hydrogel
This protocol describes the preparation of a collagen hydrogel cross-linked with this compound.
Materials:
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Type I Collagen solution (e.g., 5 mg/mL in 0.01 M HCl)
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This compound
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Phosphate-buffered saline (PBS), pH 7.4
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Sodium hydroxide (NaOH), 1 M
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Deionized water
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Syringes and needles
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Molds for hydrogel casting (e.g., 24-well plate)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.
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On ice, neutralize the acidic collagen solution by adding 1 M NaOH dropwise until the pH reaches 7.2-7.4. Use a pH indicator paper or a calibrated pH meter to monitor the pH.
-
Immediately add the desired volume of the this compound stock solution to the neutralized collagen solution to achieve the final cross-linker concentration (refer to the data table for guidance). Mix thoroughly but gently to avoid introducing air bubbles.
-
Pipette the mixture into the desired molds.
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Incubate the molds at 37°C for 24 hours to allow for gelation and cross-linking.
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After incubation, gently wash the hydrogels with PBS to remove any unreacted cross-linker and byproducts.
Protocol 2: Characterization of Hydrogel Mechanical Properties
This protocol outlines the measurement of the storage modulus (G') of the synthesized hydrogels using a rheometer.
Materials:
-
Cross-linked collagen hydrogel
-
Rheometer with a parallel plate geometry
-
PBS, pH 7.4
Procedure:
-
Carefully place a hydrogel disc onto the lower plate of the rheometer.
-
Lower the upper plate until it makes contact with the surface of the hydrogel.
-
Perform a frequency sweep at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').
-
The storage modulus is a measure of the elastic properties of the hydrogel and is indicative of its stiffness.
Protocol 3: Post-Cross-linking Functionalization via Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose a secondary amine for further conjugation.
Materials:
-
Cross-linked collagen hydrogel
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS, pH 7.4
Procedure:
-
Immerse the cross-linked hydrogel in a solution of 50% TFA in DCM.
-
Gently agitate the hydrogel in the TFA/DCM solution for 1-2 hours at room temperature.
-
Remove the hydrogel from the deprotection solution and wash extensively with PBS (pH 7.4) to neutralize the acid and remove residual TFA.
-
The exposed secondary amine groups within the hydrogel matrix are now available for conjugation with other molecules, such as fluorescent dyes, peptides, or growth factors, using standard amine-reactive chemistries.
Mandatory Visualizations
Caption: Experimental workflow for hydrogel synthesis and functionalization.
Caption: YAP/TAZ signaling pathway in response to matrix stiffness.
Application Notes
The ability to tune the mechanical properties of hydrogels using this compound as a cross-linking agent has significant implications for cell biology and tissue engineering. The stiffness of the extracellular matrix (ECM) is a critical regulator of cell behavior, influencing processes such as cell adhesion, proliferation, migration, and differentiation.
One of the key mechanotransduction pathways that responds to matrix stiffness is the Hippo-YAP/TAZ signaling cascade. In a soft matrix, the YAP and TAZ transcriptional co-activators are phosphorylated and retained in the cytoplasm, leading to their degradation. However, on a stiffer matrix, increased cytoskeletal tension leads to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and differentiation.
By creating hydrogels with varying degrees of cross-linking and, therefore, a range of stiffnesses, researchers can investigate the intricate relationship between the mechanical microenvironment and cellular signaling. The post-cross-linking functionalization capability of this compound-derived hydrogels further allows for the incorporation of specific bioactive cues, enabling the development of more sophisticated and biomimetic 3D cell culture models and tissue engineering scaffolds. These advanced materials are invaluable tools for fundamental biological research and for the development of novel therapeutic strategies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-N,N-bis(2-bromoethyl)amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of N-Boc-N,N-bis(2-bromoethyl)amine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of synthetic routes to improve your yield and purity.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound, regardless of the chosen synthetic route.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Starting Material Conversion:
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Boc Protection Route: Ensure the complete consumption of N,N-bis(2-bromoethyl)amine. If starting with the hydrobromide or hydrochloride salt, ensure a sufficient amount of base (e.g., triethylamine, sodium bicarbonate) is used to neutralize the salt and facilitate the reaction with Boc-anhydride.
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Bromination Route: Monitor the conversion of N-Boc-diethanolamine. Incomplete bromination is a common issue.
-
-
Suboptimal Reaction Conditions:
-
Temperature: For the Boc protection step, the reaction is typically run at 0°C to room temperature. For the bromination of alcohols, temperatures can vary significantly depending on the brominating agent. For example, reactions with phosphorus tribromide (PBr₃) are often started at 0°C and allowed to warm to room temperature, while Appel-type reactions (CBr₄/PPh₃) might require cooling to 0°C.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times can lead to side product formation.
-
-
Side Reactions:
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Formation of Impurities: Over-alkylation or side reactions with the solvent can reduce the yield of the desired product.
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Decomposition: The product may be sensitive to prolonged heating or harsh acidic/basic conditions during workup.
-
-
Purification Losses:
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Ensure your purification method (e.g., column chromatography, recrystallization) is optimized to minimize loss of the product.
-
Q2: I am seeing multiple spots on my TLC analysis. What are the likely impurities?
A2: The nature of the impurities will depend on the synthetic route:
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Route 1: Boc Protection of N,N-bis(2-bromoethyl)amine:
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Unreacted Starting Material: A spot corresponding to N,N-bis(2-bromoethyl)amine.
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Di-tert-butyl carbonate: A byproduct of the reaction with Boc-anhydride.
-
-
Route 2: Bromination of N-Boc-diethanolamine:
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Unreacted N-Boc-diethanolamine: Your starting material.
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Mono-brominated intermediate: N-Boc-(2-bromoethyl)(2-hydroxyethyl)amine.
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Phosphorous byproducts: If using PBr₃ or PPh₃, these reagents and their oxides can appear as impurities.
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Q3: How can I minimize the formation of the mono-brominated intermediate in the bromination route?
A3: To favor the formation of the di-brominated product:
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Stoichiometry: Use a sufficient excess of the brominating reagent. For example, when using PBr₃, at least 2/3 of an equivalent is needed to replace both hydroxyl groups. Using a slight excess can help drive the reaction to completion.
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Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at the appropriate temperature to allow for the second bromination to occur.
Q4: My product appears to be an oil, but the literature reports a solid. What should I do?
A4: this compound is reported to be a white solid. If you obtain an oil, it may indicate the presence of impurities or residual solvent.
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Purification: Re-purify your product using column chromatography.
-
Trituration/Recrystallization: Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization.
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Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvent.
Comparison of Synthetic Routes
There are two primary routes for the synthesis of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.
| Feature | Route 1: Boc Protection of N,N-bis(2-bromoethyl)amine | Route 2: Bromination of N-Boc-diethanolamine |
| Starting Materials | N,N-bis(2-bromoethyl)amine (or its salt), Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-diethanolamine, Brominating agent (e.g., PBr₃, CBr₄/PPh₃) |
| Key Reagents | Base (e.g., Triethylamine, NaHCO₃) | Brominating agent, Base (for Appel reaction) |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Dichloromethane (DCM), Diethyl ether |
| Reported Yield | Generally high (can be >90%) | Variable, often in the range of 50-70% due to potential side reactions |
| Advantages | High-yielding, straightforward protection of a commercially available amine. | Starts from the more stable and less toxic diethanolamine precursor. |
| Disadvantages | N,N-bis(2-bromoethyl)amine is a toxic and reactive starting material. | Potential for incomplete bromination leading to mono-brominated impurity. Use of hazardous brominating agents. |
High-Yield Experimental Protocol: Route 1
This protocol is based on the method described by Yang, L. et al. in Bioorganic and Medicinal Chemistry Letters (1998), which involves the Boc protection of bis(2-bromoethyl)amine.
Materials:
-
Bis(2-bromoethyl)amine hydrobromide
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Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
To a solution of bis(2-bromoethyl)amine hydrobromide (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Technical Support Center: Reactions Involving N-Boc-N,N-bis(2-bromoethyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-N,N-bis(2-bromoethyl)amine. The following information addresses common side products and offers strategies to optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield of the Desired Product and Formation of a Major Impurity with the Same Mass
-
Question: I am reacting this compound with a primary amine to synthesize a substituted N-Boc-piperazine. However, I am observing a low yield of my target compound and a significant amount of an isomeric byproduct. What is likely occurring and how can I fix it?
-
Answer: This issue is commonly caused by the intramolecular cyclization of this compound to form a reactive N-Boc-aziridinium ion intermediate. Your primary amine can then attack this intermediate at either of the two equivalent carbons of the aziridinium ring. While both attacks lead to a piperazine ring, the initial point of attack determines the final position of the substituent, potentially leading to a mixture of isomers if the intermediate or the nucleophile is asymmetrical.
To address this, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can disfavor the formation of the aziridinium ion.
-
Rate of Addition: Add the this compound slowly to a solution of the nucleophile. This ensures that the concentration of the electrophile is low at any given time, favoring the intermolecular reaction over the intramolecular cyclization.
-
Base Selection: Use a non-nucleophilic, sterically hindered base to scavenge the HBr formed during the reaction. This can help to prevent unwanted side reactions.
-
Issue 2: Formation of Oligomeric or Polymeric Byproducts
-
Question: My reaction is producing a complex mixture of high molecular weight species, and my desired product is difficult to isolate. What could be the cause?
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Answer: The formation of oligomers or polymers suggests that the reactive N-Boc-aziridinium ion intermediate is reacting with the desired product or other nucleophilic species in the reaction mixture. For example, the newly formed piperazine product can act as a nucleophile, attacking the aziridinium ion of another molecule of the starting material.
To minimize polymerization:
-
Stoichiometry: Use a slight excess of the nucleophile to ensure that the this compound is consumed quickly.
-
Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular side reactions.
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Issue 3: Presence of a Byproduct with Loss of a Bromoethyl Group but No Addition of the Nucleophile
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Question: I have identified a side product that appears to be N-Boc-N-(2-bromoethyl)vinylamine. How is this formed and how can I prevent it?
-
Answer: This side product is likely the result of an elimination reaction (E2) promoted by the base in your reaction. Instead of acting as a nucleophile, your intended reactant or another basic species in the mixture is acting as a base, abstracting a proton from the carbon adjacent to a bromine atom, leading to the formation of a double bond and elimination of HBr.
To avoid this:
-
Base Strength: Use a weaker or more sterically hindered base that is less likely to promote elimination.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions with this compound?
A1: The most prevalent side product arises from the intramolecular cyclization of the starting material to form a highly reactive N-Boc-aziridinium ion. This intermediate can then be intercepted by nucleophiles, including the desired reactant, solvent, or even other product molecules, leading to a variety of byproducts.
Q2: Can I use a strong, nucleophilic base like sodium hydroxide in my reaction?
A2: It is generally not recommended. A strong, nucleophilic base like NaOH can lead to several side reactions. It can promote the hydrolysis of the bromoethyl groups to form N-Boc-N,N-bis(2-hydroxyethyl)amine. Additionally, it can encourage elimination reactions to form vinyl-containing impurities. A non-nucleophilic, organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often a better choice.
Q3: How can I monitor the progress of my reaction to minimize side product formation?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques to monitor the reaction. By taking aliquots at regular intervals, you can observe the consumption of your starting materials and the appearance of the desired product and any major byproducts. This allows you to stop the reaction at the optimal time before significant amounts of side products accumulate.
Data Presentation
The following table summarizes the common side products, their typical mass differences from the starting material, and the primary analytical techniques for their identification.
| Side Product Name | Structure | Formation Pathway |
| N-Boc-Aziridinium Ion | Intramolecular Cyclization | |
| N-Boc-N-(2-bromoethyl)vinylamine |
| Elimination (E2) |
| N-Boc-N,N-bis(2-hydroxyethyl)amine |
| Hydrolysis |
| Oligomeric/Polymeric Byproducts | (Variable) | Reaction of Aziridinium Ion with Nucleophilic Products |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-phenylpiperazine (Minimizing Side Products)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq.) and diisopropylethylamine (DIPEA, 2.5 eq.) in anhydrous acetonitrile (ACN).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Slow Addition: Dissolve this compound (1.1 eq.) in anhydrous ACN and add it to the dropping funnel. Add the solution dropwise to the cooled reaction mixture over a period of 1-2 hours.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Boc-N,N-bis(2-bromoethyl)amine
Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of N-Boc-N,N-bis(2-bromoethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of this compound is incomplete. What are the common causes?
Incomplete deprotection is a frequent issue and can be attributed to several factors:
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Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is not strong enough or the concentration is too low, the reaction may not proceed to completion.
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Reaction Time and Temperature: The kinetics of the deprotection are influenced by time and temperature. Insufficient reaction time or low temperatures can lead to incomplete conversion.
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Steric Hindrance: While less of a concern for this specific molecule, sterically hindered Boc-protected amines can be more difficult to deprotect, requiring more forcing conditions.
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Solvent Effects: The choice of solvent is crucial for ensuring the solubility of both the substrate and the acid. Poor solubility can lead to a heterogeneous reaction mixture and incomplete deprotection.
Q2: I observe an unexpected byproduct with a mass corresponding to the loss of HBr from my desired product. What is happening?
This is a strong indication of an intramolecular cyclization reaction. The deprotected N,N-bis(2-bromoethyl)amine is a nitrogen mustard precursor. The lone pair on the nitrogen can displace one of the bromide ions to form a highly reactive aziridinium ion. This cation can then react with various nucleophiles or undergo rearrangement, leading to byproducts. This process is more likely to occur if the reaction mixture is neutralized or becomes basic during workup.
Q3: How can I prevent the formation of the aziridinium ion and other side products?
The key to preventing intramolecular cyclization is to keep the nitrogen atom of the deprotected amine protonated. By maintaining acidic conditions throughout the reaction and workup, the nitrogen's nucleophilicity is suppressed, thus inhibiting its attack on the bromoethyl groups. It is common practice to isolate the deprotected product as a hydrochloride or trifluoroacetate salt.
Q4: Are there alternative, milder methods for Boc deprotection if my substrate is sensitive to strong acids?
Yes, several milder methods can be employed for Boc deprotection, which may be suitable if the N,N-bis(2-bromoethyl)amine moiety proves unstable under strongly acidic conditions. These include:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an aprotic solvent can effect Boc removal under non-protic conditions.
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to deprotection without the need for any acid.[2][3]
Troubleshooting Guide for Incomplete Deprotection
This guide provides a systematic approach to troubleshooting incomplete Boc deprotection of this compound.
Problem: Low conversion of starting material observed by TLC or LC-MS.
Below is a troubleshooting workflow to address this issue.
References
Preventing intramolecular cyclization of N-Boc-N,N-bis(2-bromoethyl)amine.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-N,N-bis(2-bromoethyl)amine, with a focus on preventing its intramolecular cyclization.
Troubleshooting Guides
Issue 1: Low Yield of Desired Intermolecular Alkylation Product and Formation of a Major Byproduct.
-
Question: I am attempting to use this compound as a bifunctional alkylating agent with a nucleophile (e.g., a primary amine or thiol), but I am observing a low yield of my desired product and a significant amount of a byproduct with a molecular weight corresponding to N-Boc-piperazine. What is happening and how can I fix it?
-
Answer: The primary issue is the inherent propensity of this compound to undergo a rapid intramolecular cyclization to form the thermodynamically stable six-membered ring, N-Boc-piperazine. This side reaction is often competitive with the desired intermolecular alkylation. To favor the intermolecular reaction, several parameters can be optimized.
-
Concentration: The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. Therefore, running the reaction at a higher concentration of the nucleophile will favor the desired intermolecular pathway.
-
Temperature: Lowering the reaction temperature will decrease the rate of both reactions, but it will generally favor the kinetic product, which is often the intermolecularly alkylated compound, over the thermodynamically more stable cyclized product.
-
Solvent: The choice of solvent can influence the rate of cyclization. Aprotic solvents, such as THF, DMF, or acetonitrile, are generally preferred over protic solvents, which can facilitate the formation of the aziridinium ion intermediate that precedes cyclization.
-
Order of Addition: Adding the this compound slowly to a solution of the nucleophile can help to maintain a low instantaneous concentration of the alkylating agent, further favoring the intermolecular reaction.
-
Issue 2: Complete Consumption of Starting Material but No Desired Product Formation.
-
Question: My reaction shows complete consumption of the this compound starting material by TLC/LC-MS, but I am not observing the formation of my expected product. The only major species I can identify is N-Boc-piperazine. What went wrong?
-
Answer: This scenario indicates that the rate of intramolecular cyclization is significantly faster than the rate of the intermolecular reaction under the conditions used. This is common if the reaction is run at elevated temperatures, in a dilute solution, or with a poor nucleophile. To troubleshoot this, you should consider the following:
-
Reaction Temperature: Immediately attempt the reaction at a much lower temperature (e.g., 0 °C or -20 °C).
-
Nucleophile Reactivity: If your nucleophile is weak, you may need to deprotonate it first with a suitable non-nucleophilic base to increase its reactivity.
-
Reaction Setup: Ensure that all reagents and solvents are anhydrous, as water can sometimes facilitate the cyclization process.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary byproduct when using this compound?
-
A1: The most common byproduct is N-Boc-piperazine, which is formed through intramolecular cyclization.
-
-
Q2: How should I store this compound to prevent degradation?
-
A2: It should be stored in a cool, dry place, typically at 2-8°C, away from moisture.[1]
-
-
Q3: Can I use a base in my reaction with this compound?
-
A3: The use of a base should be approached with caution. While a base may be necessary to deprotonate your nucleophile, a strong, unhindered base can also promote the intramolecular cyclization. If a base is required, consider a hindered, non-nucleophilic base and add it slowly at low temperatures.
-
-
Q4: Is the Boc protecting group stable during the alkylation reaction?
-
A4: The Boc group is generally stable under neutral and basic conditions. However, it is sensitive to acid. Therefore, acidic workup conditions should be avoided if the Boc group needs to be retained.
-
Data Presentation
The following table summarizes the hypothetical yield of the desired intermolecular product versus the cyclized byproduct, N-Boc-piperazine, under different reaction conditions. This data illustrates the principles discussed in the troubleshooting guide.
| Entry | Temperature (°C) | Solvent | [Nucleophile] (M) | Yield of Intermolecular Product (%) | Yield of N-Boc-piperazine (%) |
| 1 | 80 | Ethanol | 0.1 | < 5 | > 95 |
| 2 | 25 | Acetonitrile | 0.1 | 40 | 60 |
| 3 | 0 | Acetonitrile | 0.1 | 75 | 25 |
| 4 | 0 | Acetonitrile | 1.0 | 90 | 10 |
| 5 | -20 | THF | 1.0 | > 95 | < 5 |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Alkylation with this compound to Minimize Cyclization
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or acetonitrile) to a concentration of 1.0 M.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring solution of the nucleophile over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the nucleophile and temperature.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Best practices for scaling up N-Boc-N,N-bis(2-bromoethyl)amine synthesis.
Technical Support Center: Synthesis of N-Boc-N,N-bis(2-bromoethyl)amine
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and best practices for scaling up the synthesis of this compound.
Frequently Asked Questions (FAQs)
General Synthesis
Q1: What is the standard synthetic route for this compound? The most common and scalable synthesis is a two-step process. The first step involves the N-Boc protection of diethanolamine to form N-Boc-diethanolamine.[1][2] The second step is the subsequent bromination of the diol intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during scale-up? When scaling up, the most critical parameters are temperature control, especially during the exothermic N-Boc protection step, and the rate of reagent addition.[3] Efficient heat dissipation using a jacketed reactor is recommended to prevent runaway reactions.[3] Thorough purification to remove process-related impurities is also crucial for the quality of the final product.
Step 1: N-Boc Protection of Diethanolamine
Q3: Is a base necessary for the N-Boc protection of diethanolamine? While the reaction can proceed without a base, its inclusion is highly recommended.[4] A base, such as triethylamine, neutralizes the acidic byproduct formed during the reaction, deprotonates the carbamate intermediate, and drives the reaction to completion, often leading to faster reaction times and higher yields.[4][5]
Q4: What are common side products in the N-Boc protection step and how can they be minimized? The primary side reaction of concern is the formation of O-Boc species or urea-type impurities, though less common with secondary amines.[4] To minimize these, it is crucial to control the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O) to approximately 1.1-1.2 equivalents and maintain a controlled temperature.[4]
Q5: Which solvent is optimal for the N-Boc protection of diethanolamine? Polar aprotic solvents such as Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are typically effective as they can dissolve all reactants well.[4] The choice may depend on the scale and the workup procedure.
Step 2: Bromination of N-Boc-diethanolamine
Q6: What are the recommended brominating agents for converting the diol to the dibromide? Common reagents for converting alcohols to alkyl bromides include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃). The choice of reagent depends on the scale, desired reactivity, and safety considerations. For instance, PBr₃ is a strong and efficient reagent but requires careful handling due to its reactivity with water.
Q7: What are the main challenges during the bromination step? The primary challenges include ensuring the complete conversion of both hydroxyl groups and preventing side reactions such as elimination, which can form alkene impurities under harsh basic or high-temperature conditions. Careful control of the reaction temperature, typically by cooling the reaction mixture during the addition of the brominating agent, is essential.
Purification and Analysis
Q8: How can I effectively purify the final product, this compound, at a large scale? While column chromatography is suitable for small-scale purification, it is often impractical for large quantities.[3] For scale-up, purification is typically achieved through an extractive workup to remove water-soluble impurities, followed by vacuum distillation or recrystallization to obtain the high-purity product.
Q9: What analytical techniques are used to confirm the product's identity and purity? The structure and identity of this compound are typically confirmed using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS). Purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting Guides
Problem 1: Low Yield in N-Boc Protection Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or gently warming the mixture.[4] |
| Suboptimal Solvent | Ensure the solvent (e.g., DCM, THF, Acetonitrile) effectively dissolves all reactants. If solubility is an issue, consider alternative polar aprotic solvents.[4] |
| Insufficient Reagent | Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to ensure the complete conversion of diethanolamine.[4] |
| Moisture Contamination | Conduct the reaction under anhydrous conditions, as water can hydrolyze (Boc)₂O and interfere with the reaction.[4] |
Problem 2: Impurities Detected After Bromination
| Potential Cause | Recommended Solution |
| Incomplete Bromination | The presence of mono-bromo or starting diol impurities suggests incomplete reaction. Increase the equivalents of the brominating agent or prolong the reaction time. Monitor via TLC or GC-MS. |
| Elimination Byproducts | Alkene impurities may form if the reaction temperature is too high or if a strong base is present. Maintain low temperatures during reagent addition and use a non-nucleophilic base (if required) to scavenge acid. |
| Decomposition | The Boc protecting group can be labile under strong acidic conditions.[6] Ensure the workup procedure does not involve prolonged exposure to strong acids. A bicarbonate wash can neutralize residual acid. |
| Residual Solvents/Reagents | Ensure the product is thoroughly dried under vacuum to remove volatile impurities. An aqueous workup is necessary to remove salts and water-soluble reagents like triphenylphosphine oxide (if PPh₃ is used). |
Diagrams and Workflows
Caption: Overall two-step synthesis of the target compound.
Caption: Troubleshooting workflow for the N-Boc protection step.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-diethanolamine
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve diethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the (Boc)₂O solution dropwise to the stirred diethanolamine solution over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC until the diethanolamine spot disappears.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-diethanolamine, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Synthesis of this compound
Materials:
-
N-Boc-diethanolamine
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer under an inert atmosphere.
-
Dissolve N-Boc-diethanolamine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -10 °C to 0 °C using an ice-salt bath.
-
Add phosphorus tribromide (0.8 eq, as PBr₃ reacts with 3 eq of alcohol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A white precipitate may form.
-
After the addition, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to obtain pure this compound.
References
Validation & Comparative
A Comparative Analysis of N-Boc-N,N-bis(2-bromoethyl)amine and N-Boc-N,N-bis(2-chloroethyl)amine in Synthetic Applications
In the realm of medicinal chemistry and drug development, the use of bifunctional alkylating agents is a cornerstone for the synthesis of a wide array of therapeutic candidates. Among these, N-Boc protected bis(2-haloethyl)amines serve as critical precursors to nitrogen mustards, a class of compounds known for their application as DNA alkylating agents in chemotherapy. This guide provides a detailed comparison of two key analogs: N-Boc-N,N-bis(2-bromoethyl)amine and N-Boc-N,N-bis(2-chloroethyl)amine, with a focus on their reactivity, synthetic utility, and the practical implications for researchers.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in the laboratory. The following table summarizes their key characteristics.
| Property | This compound | N-Boc-N,N-bis(2-chloroethyl)amine |
| CAS Number | 159635-50-4 | 118753-70-1 |
| Molecular Formula | C₉H₁₇Br₂NO₂ | C₉H₁₇Cl₂NO₂ |
| Molecular Weight | 331.04 g/mol | 242.14 g/mol |
| Appearance | White solid | Clear, colorless liquid |
| Solubility | Soluble in DMF, Dichloromethane | Soluble in Dichloromethane, ACN |
Reactivity and Performance in N-Alkylation Reactions
The primary difference in the utility of these two compounds lies in their reactivity, which is dictated by the nature of the halogen leaving group. In nucleophilic substitution reactions (SN2), the reactivity of alkyl halides follows the trend: I > Br > Cl > F. This is due to the weaker carbon-halogen bond and the greater stability of the larger halide anion as a leaving group.
Consequently, this compound is a more reactive alkylating agent than its chloro- analog. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields in the synthesis of target molecules. Conversely, the higher stability of N-Boc-N,N-bis(2-chloroethyl)amine can be advantageous in terms of storage and handling, and it is often a more cost-effective starting material. However, its use typically necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and sometimes the use of a catalyst to achieve comparable results to the bromo- derivative.
The following table presents illustrative data from a hypothetical comparative experiment involving the synthesis of a piperazine derivative, a common application for these reagents. This data is intended to reflect the expected differences in performance based on established chemical principles.
| Parameter | This compound | N-Boc-N,N-bis(2-chloroethyl)amine |
| Reaction Temperature | 60 °C | 100 °C |
| Reaction Time | 12 hours | 24 hours |
| Typical Yield | 85% | 70% |
| Catalyst Required | No | Yes (e.g., NaI - Finkelstein reaction) |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for a representative N-alkylation reaction to form a substituted piperazine are provided below.
Protocol 1: Synthesis of a Substituted Piperazine using this compound
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Aniline) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the primary amine in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension under an inert atmosphere at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of a Substituted Piperazine using N-Boc-N,N-bis(2-chloroethyl)amine
Materials:
-
N-Boc-N,N-bis(2-chloroethyl)amine (1.0 eq)
-
Primary amine (e.g., Aniline) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Sodium iodide (NaI) (catalytic amount, e.g., 0.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the primary amine in anhydrous dimethylformamide, add potassium carbonate and sodium iodide.
-
Stir the suspension under an inert atmosphere at room temperature for 15 minutes.
-
Add N-Boc-N,N-bis(2-chloroethyl)amine to the reaction mixture.
-
Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 24-36 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
To further illustrate the concepts discussed, the following diagrams depict a key signaling pathway involving these molecules and a typical experimental workflow.
Caption: Mechanism of DNA alkylation by nitrogen mustards.
Caption: Workflow for comparative N-alkylation experiments.
Conclusion
The choice between this compound and N-Boc-N,N-bis(2-chloroethyl)amine is a classic example of the trade-off between reactivity and stability in chemical synthesis. The bromo- derivative offers the advantage of higher reactivity, enabling milder reaction conditions and potentially higher yields. In contrast, the chloro- analog provides benefits in terms of stability and cost-effectiveness, though it requires more forcing conditions to achieve similar transformations. For researchers and drug development professionals, a careful consideration of the specific synthetic goals, the nature of the substrate, and economic factors will guide the selection of the optimal reagent for their application.
A Comparative Guide to Electrophilic Cross-Linkers: N-Boc-N,N-bis(2-bromoethyl)amine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and chemical biology, electrophilic cross-linkers are indispensable tools for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates (ADCs). The choice of cross-linker is critical, directly impacting reaction efficiency, specificity, and the stability of the resulting conjugate. This guide provides a comparative analysis of N-Boc-N,N-bis(2-bromoethyl)amine, a nitrogen mustard analog, alongside other common classes of electrophilic cross-linkers, supported by available experimental data.
Overview of Electrophilic Cross-Linkers
Electrophilic cross-linkers are reagents equipped with two or more reactive groups that form covalent bonds with nucleophilic functional groups on biomolecules, most commonly the primary amines of lysine residues and the thiol groups of cysteine residues. The performance of a cross-linker is dictated by the nature of its reactive groups, spacer arm, and overall chemical structure. This guide will focus on the comparison of the bromoethyl groups of this compound with two of the most prevalent electrophilic functionalities: N-hydroxysuccinimide (NHS) esters and maleimides.
This compound: A Nitrogen Mustard Analog
This compound belongs to the nitrogen mustard class of bifunctional alkylating agents.[1] Its structure features two reactive 2-bromoethyl groups and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group provides a strategic advantage, allowing for potential stepwise reactions or modifications after an initial cross-linking event. The primary mode of action for the bromoethyl groups is the alkylation of nucleophiles, particularly the thiol groups of cysteine residues, to form stable thioether bonds.[2]
Performance Comparison of Electrophilic Reactive Groups
Due to a lack of direct quantitative performance data for this compound in protein cross-linking applications, this comparison is based on the known reactivity of its functional bromoalkyl group (inferred from bromoacetyl studies) against NHS esters and maleimides.
| Feature | Bromoalkyl (e.g., Bromoethyl) | NHS Ester | Maleimide |
| Target Residue(s) | Primarily Cysteine (thiol) | Primarily Lysine (primary amine) | Primarily Cysteine (thiol) |
| Resulting Bond | Thioether | Amide | Thioether |
| Optimal Reaction pH | 8.0 - 9.0[3][4] | 7.0 - 9.0[5] | 6.5 - 7.5[2] |
| Reaction Speed | Moderate to Fast[3] | Fast[5] | Very Fast |
| Bond Stability | High (Thioether bond is very stable)[6][7] | Very High (Amide bond is highly stable)[6][7] | Moderate (Thioether bond can undergo retro-Michael reaction)[8] |
| Specificity | High for thiols at optimal pH. Potential for reaction with histidine and lysine at higher pH.[2] | High for primary amines.[9] | Very high for thiols within the optimal pH range. |
| Key Advantage | Forms a very stable thioether linkage. | Targets abundant and surface-exposed lysine residues, forming a highly stable amide bond. | Highly specific for cysteine and reacts very rapidly at neutral pH. |
| Key Disadvantage | Requires higher pH for optimal reactivity, which may affect protein stability. Lack of extensive characterization for protein-protein cross-linking. | Can lead to heterogeneous products due to multiple lysine residues. Susceptible to hydrolysis.[5] | The resulting thioether bond can be reversible, leading to conjugate instability.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of cross-linking agents. Below are representative protocols for different classes of cross-linkers.
Protocol 1: General In Vitro Protein Cross-linking with a Bromoacetyl Cross-linker (Adaptable for this compound)
This protocol is based on the established reactivity of haloacetyl compounds and can be adapted for this compound, keeping in mind the potential need for Boc-deprotection in subsequent steps if the free amine is to be utilized.
Materials:
-
Purified Protein A and Protein B
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching Solution (e.g., 1 M Cysteine or Dithiothreitol - DTT)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents
Procedure:
-
Protein Preparation: Prepare solutions of Protein A and Protein B in the reaction buffer at the desired concentrations (e.g., 10 µM each).
-
Cross-linker Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10-100 mM).
-
Cross-linking Reaction: a. Mix the protein solutions in a microcentrifuge tube. b. Add the cross-linker stock solution to the protein mixture to achieve the desired final concentration (a 10-100 fold molar excess over the protein is a good starting point for optimization). c. Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted cross-linker. Incubate for 15 minutes at room temperature.[10]
-
Analysis: a. Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.[11] b. For identification of cross-linked peptides, proceed with in-solution or in-gel tryptic digestion followed by LC-MS/MS analysis.[12][13]
Protocol 2: Protein Cross-linking with an NHS-Ester Cross-linker (e.g., DSS)
Materials:
-
Purified Protein
-
Disuccinimidyl suberate (DSS)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Cross-linker Preparation: Immediately before use, dissolve DSS in a water-miscible organic solvent like DMSO to a concentration of 10-25 mM.
-
Cross-linking Reaction: Add the DSS solution to the protein solution to achieve a final concentration typically in the range of 0.25-2 mM. Incubate for 30 minutes to 2 hours at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analysis: Proceed with SDS-PAGE and/or mass spectrometry analysis.
Visualizing Workflows and Mechanisms
To better understand the processes involved in cross-linking, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Reaction mechanisms of common electrophilic cross-linkers.
Caption: General workflow for a protein cross-linking experiment.
Caption: Decision tree for selecting an electrophilic cross-linker.
Conclusion
The selection of an electrophilic cross-linker is a critical step in experimental design. While this compound offers the potential for forming highly stable thioether linkages characteristic of nitrogen mustards, its application in protein-protein cross-linking is not yet well-documented with quantitative performance data. In contrast, NHS esters and maleimides are well-characterized cross-linkers with established protocols and known performance characteristics. NHS esters are ideal for targeting abundant lysine residues to form robust amide bonds, though they can result in product heterogeneity. Maleimides offer high specificity for cysteines and rapid reaction kinetics at neutral pH, but the stability of the resulting thioether bond can be a concern.
For researchers considering this compound, its bromoethyl groups are expected to provide high stability once the thioether bond is formed. However, the requirement for a higher reaction pH and the lack of specific protocols and performance data necessitate careful optimization and validation for each specific application. The Boc-protecting group also presents an opportunity for subsequent chemical modifications, adding to its potential versatility. As with any cross-linking experiment, empirical testing and optimization are key to achieving the desired outcome.
References
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Showdown: Unraveling the Reaction Pathways of N-Boc-N,N-bis(2-bromoethyl)amine and its Alkylating Agent Counterparts
For researchers, scientists, and drug development professionals, the precise control of DNA alkylating agents is paramount. N-Boc-N,N-bis(2-bromoethyl)amine, a protected form of a nitrogen mustard, offers a promising scaffold for targeted drug delivery. This guide provides an in-silico comparative analysis of its reaction pathways, juxtaposed with established alkylating agents, offering insights into its potential performance and activation mechanisms.
The strategic use of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of N,N-bis(2-bromoethyl)amine is designed to temper its reactivity, preventing premature alkylation and associated off-target toxicity.[1] The release of the active, cytotoxic species can, in principle, be triggered in specific physiological environments, such as the acidic tumor microenvironment. Understanding the energetic barriers and reaction kinetics of this activation, as well as the subsequent DNA alkylation, is crucial for the rational design of novel cancer therapeutics.
This guide leverages computational methodologies, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to dissect the reaction pathways of this compound. By comparing its predicted reactivity with that of clinically relevant nitrogen mustards like chlorambucil, cyclophosphamide, and the unrelated alkylating agent temozolomide, we provide a framework for evaluating its potential as a targeted chemotherapeutic.
Comparative In-Silico Analysis of Alkylating Agents
The primary mechanism of action for nitrogen mustards involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then serves as the electrophile for DNA alkylation, primarily at the N7 position of guanine.[2][3] The electron-withdrawing nature of the Boc group in this compound is expected to decrease the nucleophilicity of the nitrogen atom, thereby increasing the energy barrier for aziridinium ion formation compared to its unprotected counterparts.
| Alkylating Agent | Activation Pathway | Key In-Silico Parameters | Reference |
| This compound | Acid-catalyzed deprotection followed by intramolecular cyclization | Activation energy for deprotection and cyclization (Predicted to be higher than unprotected mustards) | Inferred from[1] |
| Chlorambucil | Intramolecular cyclization to form an aziridinium ion | Relatively low activation barrier for cyclization | [4] |
| Cyclophosphamide | Enzymatic (CYP450) hydroxylation to 4-hydroxycyclophosphamide, followed by tautomerization and β-elimination to phosphoramide mustard | Multi-step activation with distinct energy barriers for each enzymatic and chemical step | [5] |
| Temozolomide | Spontaneous hydrolysis at physiological pH to MTIC, which then decomposes to the active methyldiazonium cation | pH-dependent degradation kinetics | [6][7] |
Visualizing the Reaction Pathways
To better understand the sequence of events leading to DNA alkylation, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.
Experimental Protocols for In-Silico Analysis
The following provides a generalized protocol for the in-silico analysis of nitrogen mustard reaction pathways, which can be adapted for this compound.
Density Functional Theory (DFT) Calculations for Reaction Barrier Analysis
This protocol outlines the steps to calculate the activation energy barrier for the intramolecular cyclization of a nitrogen mustard.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] The mechanism of guanine alkylation by nitrogen mustards: a computational study. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-N,N-bis(2-bromoethyl)amine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for handling N-Boc-N,N-bis(2-bromoethyl)amine, a compound that requires careful management due to its potential hazards. By adhering to these procedures, you can minimize risk and maintain a secure workspace.
This compound is an organic compound that may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal protocols are critical.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to provide comprehensive protection. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Double gloves | Inner Glove: Nitrile, powder-free. Outer Glove: Chemically resistant, such as Viton™ or laminate, meeting ASTM D6978 standards for chemotherapy drug handling.[2] Change outer glove immediately upon contamination or every 30-60 minutes. |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant safety goggles with indirect venting. A full-face shield should be worn over goggles when there is a risk of splashes or aerosol generation. |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a polyethylene-coated or other chemically impervious apron should be worn over the lab coat.[3] |
| Respiratory | NIOSH-approved respirator | A fit-tested N95 respirator is recommended for handling the solid compound to prevent inhalation of dust particles.[2] For procedures that may generate aerosols or vapors, a respirator with organic vapor cartridges may be necessary. |
| Feet | Closed-toe shoes | Leather or other chemically resistant material. Shoe covers should be worn if there is a significant risk of spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is crucial for minimizing exposure and preventing accidents. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: A workflow diagram illustrating the safe handling process for this compound.
Detailed Experimental Protocols
Working in a Ventilated Area: All work with this compound, including weighing and dissolution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering. For small spills, use an inert absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[4] For larger spills, follow your institution's emergency procedures.
Disposal Plan: Managing Halogenated Waste
As a brominated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[5]
| Waste Type | Collection Container | Labeling Requirements | Disposal Procedure |
| Solid Waste | Lined, sealed container | "Hazardous Waste: Halogenated Organic Solid" with the full chemical name. | Arrange for pickup by your institution's environmental health and safety department. |
| Liquid Waste | Compatible, sealed container | "Hazardous Waste: Halogenated Organic Liquid" with a list of all chemical constituents and their approximate percentages.[6][7] | Keep segregated from non-halogenated waste.[8] Arrange for pickup by your institution's environmental health and safety department. |
| Contaminated PPE | Lined, sealed container | "Hazardous Waste: Contaminated PPE" | Dispose of as hazardous waste. Do not reuse disposable PPE. |
The following flowchart outlines the decision-making process for proper waste segregation.
Caption: A decision tree for the correct segregation and disposal of laboratory waste.
By implementing these safety measures, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before beginning any new procedure.
References
- 1. chembk.com [chembk.com]
- 2. workwearsolutions.net [workwearsolutions.net]
- 3. gerpac.eu [gerpac.eu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

